2-methoxyoctanal CAS 88722-73-0 physical and chemical properties
2-methoxyoctanal CAS 88722-73-0 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyoctanal (CAS 88722-73-0)
Introduction
2-Methoxyoctanal is an organic molecule that incorporates two key functional groups: an aldehyde and an α-methoxy ether. This unique structural combination imparts a specific set of physical and chemical properties that are of interest to researchers in fields such as flavor and fragrance, organic synthesis, and drug discovery. The long alkyl chain suggests lipophilic character, while the polar aldehyde and ether moieties introduce regions of higher reactivity and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the predicted physical and chemical properties of 2-methoxyoctanal, its expected reactivity, a plausible synthetic route, and anticipated spectroscopic signatures.
Molecular Structure and Physicochemical Properties
The structure of 2-methoxyoctanal consists of an eight-carbon chain with a formyl group at the C1 position and a methoxy group at the C2 position. The presence of the electronegative oxygen atoms in both the aldehyde and ether functional groups introduces polarity into the molecule.
Table 1: Molecular Identifiers and Predicted Properties of 2-Methoxyoctanal
| Property | Value | Source |
|---|---|---|
| CAS Number | 88722-73-0 (Note: Limited data associated with this CAS number) | - |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| SMILES | CCCCCCC(OC)C=O | [1] |
| InChIKey | XSNVOKCRNICHMO-UHFFFAOYSA-N |[1] |
Predicted Physical Properties
While experimental data is scarce, the physical properties of 2-methoxyoctanal can be estimated based on its structure and comparison with analogous compounds.
Table 2: Predicted and Comparative Physical Properties
| Property | Predicted/Comparative Value for 2-Methoxyoctanal | Notes and Comparative Data |
|---|---|---|
| Appearance | Colorless liquid | Expected for aliphatic aldehydes and ethers of this molecular weight.[2] |
| Boiling Point | ~180-195 °C (at 760 mmHg) | Estimated based on the boiling point of 2-methyloctanal (~190 °C)[2] and the influence of the additional oxygen atom. |
| Melting Point | < -20 °C | Aliphatic aldehydes with similar chain lengths have low melting points.[2] |
| Density | ~0.85-0.88 g/mL | Estimated based on the density of related C9 aldehydes. |
| Solubility | Insoluble in water; soluble in organic solvents. | The long alkyl chain dominates, making it nonpolar. It is expected to be soluble in common organic solvents like ethanol, ether, and acetone.[2] |
| Vapor Pressure | Low | Expected to have a relatively low vapor pressure due to its molecular weight and polar functional groups. |
Chemical Properties and Expected Reactivity
The chemical behavior of 2-methoxyoctanal is primarily dictated by the aldehyde functional group, with the α-methoxy group influencing the reactivity of the adjacent positions.
Reactivity of the Aldehyde Group
The carbonyl group in aldehydes is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes aldehydes susceptible to a variety of chemical transformations.[3]
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids by a range of oxidizing agents, from strong reagents like potassium permanganate to milder ones like Tollens' reagent.[3][4] The oxidation of 2-methoxyoctanal would yield 2-methoxyoctanoic acid.
-
Reduction: The aldehyde can be reduced to a primary alcohol (2-methoxyoctan-1-ol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for nucleophiles.[5]
-
Acetal Formation: In the presence of an alcohol and an acid catalyst, 2-methoxyoctanal is expected to form an acetal. This reaction is often used as a protecting group strategy for aldehydes.[6]
-
Imine Formation: Reaction with primary amines will yield imines.
-
Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) will convert the carbonyl group into a carbon-carbon double bond.
-
Influence of the α-Methoxy Group
The ether linkage in 2-methoxyoctanal is generally stable and unreactive under neutral or basic conditions.[7][8] However, its position alpha to the carbonyl group can have electronic effects. Strong acidic conditions, particularly with hydrogen halides like HBr or HI, can lead to the cleavage of the ether bond.[9]
The α-hydrogen (the hydrogen on the same carbon as the methoxy group) is activated by the adjacent carbonyl group, making it acidic. This allows 2-methoxyoctanal to potentially undergo base-catalyzed reactions such as aldol-type condensations, although the presence of the methoxy group might sterically hinder this reactivity compared to unsubstituted aldehydes.
Proposed Synthetic Pathway
A plausible synthetic route to 2-methoxyoctanal can be envisioned starting from octanal. The key step would be the introduction of the methoxy group at the α-position.
Step 1: α-Bromination of Octanal Octanal can be selectively brominated at the α-position under acidic conditions using a brominating agent like N-bromosuccinimide (NBS).
Step 2: Nucleophilic Substitution with Methoxide The resulting 2-bromooctanal can then be treated with sodium methoxide in methanol. The methoxide ion acts as a nucleophile, displacing the bromide to form 2-methoxyoctanal.
Caption: Proposed two-step synthesis of 2-methoxyoctanal from octanal.
Experimental Protocols
While a specific, validated protocol for the synthesis of 2-methoxyoctanal is not available, a general procedure based on the proposed pathway is outlined below. This protocol is illustrative and would require optimization.
Protocol: Synthesis of 2-Methoxyoctanal
-
α-Bromination of Octanal:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanal (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Add a catalytic amount of a radical initiator (e.g., AIBN) and N-bromosuccinimide (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain crude 2-bromooctanal.
-
-
Methoxylation:
-
Prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a separate flask under an inert atmosphere.
-
Cool the methoxide solution in an ice bath and slowly add the crude 2-bromooctanal.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-methoxyoctanal.
-
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic features for 2-methoxyoctanal, which would be crucial for its identification and characterization.
Table 3: Predicted Spectroscopic Data for 2-Methoxyoctanal
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aldehydic proton (CHO): A singlet or doublet around δ 9.5-9.7 ppm. - Proton at C2 (CH(OCH₃)): A multiplet around δ 3.5-4.0 ppm. - Methoxy protons (OCH₃): A sharp singlet around δ 3.3-3.5 ppm. - Alkyl chain protons (CH₂, CH₃): A series of multiplets in the upfield region (δ 0.8-1.6 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the downfield region, around δ 200-205 ppm. - Carbon at C2 (C-OCH₃): A signal around δ 80-90 ppm. - Methoxy carbon (OCH₃): A signal around δ 55-60 ppm. - Alkyl chain carbons: Signals in the upfield region (δ 10-40 ppm). |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (ether): A strong absorption band around 1080-1150 cm⁻¹. - C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 158. - Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the methoxy group (M-31) and cleavage alpha to the carbonyl group. |
Safety and Handling
No specific safety data sheet (SDS) is available for 2-methoxyoctanal. Therefore, handling precautions should be based on the general hazards associated with aliphatic aldehydes and ethers.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11]
-
Fire Safety: Aliphatic aldehydes can be flammable. Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Ethers can form explosive peroxides upon prolonged exposure to air and light; while less of a concern for this specific structure compared to simpler ethers, it is a point to consider for long-term storage.
-
Toxicity: Aldehydes can be irritating to the skin, eyes, and respiratory tract.[13] Avoid direct contact and inhalation. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[11]
Conclusion
2-Methoxyoctanal is a bifunctional molecule with predicted properties that make it an interesting target for both academic and industrial research. While experimental data for this specific compound remains elusive, its physical and chemical characteristics can be reliably inferred from the well-established chemistry of aldehydes and ethers. This guide provides a foundational understanding of its expected behavior, a potential synthetic strategy, and the necessary safety precautions for its handling. Further experimental investigation is required to validate these predictions and fully elucidate the properties of this compound.
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